4-Methyl-2H-benzo[g]chromen-8-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-methyl-2H-benzo[g]chromen-8-ol |
InChI |
InChI=1S/C14H12O2/c1-9-4-5-16-14-8-11-6-12(15)3-2-10(11)7-13(9)14/h2-4,6-8,15H,5H2,1H3 |
InChI Key |
YYQTYAKTBSMNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=C1C=C3C=CC(=CC3=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 2h Benzo G Chromen 8 Ol and Analogous Benzopyrone Systems
Classic Cyclization and Condensation Approaches for Chromenone Ring Formation
The formation of the fundamental chromenone scaffold is often achieved through well-known condensation reactions that have been refined over the years. These classic methods remain crucial in the synthesis of a wide array of coumarin (B35378) derivatives.
Pechmann Condensation Protocols for 7-Hydroxy-4-methyl-2H-chromen-2-one Synthesis
The Pechmann condensation is a widely utilized and versatile method for the synthesis of coumarins. wikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, resorcinol (B1680541) is reacted with ethyl acetoacetate (B1235776). jetir.orgslideshare.net The reaction is commonly catalyzed by strong acids such as concentrated sulfuric acid. jetir.orgresearchgate.net The process begins with the formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net While effective, the reaction with simple phenols can require harsh conditions; however, with highly activated phenols like resorcinol, the reaction can proceed under milder conditions. wikipedia.org Various catalysts, including heterogeneous catalysts like Zn0.925Ti0.075O NPs, have also been employed to improve reaction yields and facilitate easier work-up. acs.org
Table 1: Catalysts and Conditions for Pechmann Condensation
| Phenol | β-Ketoester | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Resorcinol | Ethyl acetoacetate | Conc. H2SO4 | 5°C to room temperature | 7-Hydroxy-4-methyl-2H-chromen-2-one | jetir.org |
| Phloroglucinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 110°C, solvent-free | 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | acs.org |
| Phenols | β-Ketoesters | Sulfamic acid | 100-130°C | 4-Substituted coumarins | arkat-usa.org |
Knoevenagel Condensation Strategies for 2H-Chromen-2-one Scaffold Formation
The Knoevenagel condensation provides another important route to the 2H-chromen-2-one scaffold. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org In the context of coumarin synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an ester or a nitrile. nih.gov The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.orgnih.gov Various modifications, including the use of ionic liquids like [MMIm][MSO4] as both solvent and catalyst, and microwave irradiation, have been developed to enhance the efficiency and greenness of the Knoevenagel condensation. nih.govwisdomlib.org For instance, the condensation of salicylaldehydes with ethyl acetoacetate in the presence of piperidine under microwave irradiation provides a rapid and efficient synthesis of coumarins. wisdomlib.org
Strategies for Fused Benzo[g]chromen-2-one and Benzo[h]chromen-2-one Systems
The synthesis of more complex, fused benzopyrone systems like benzo[g]chromen-2-one and benzo[h]chromen-2-one often builds upon the fundamental principles of coumarin synthesis but requires appropriately substituted starting materials. researchgate.net Classical methods such as the Pechmann reaction and Knoevenagel condensation are also adapted for the synthesis of these fused systems. researchgate.net For instance, the Pechmann reaction of 2-naphthols with β-ketoesters can lead to the formation of benzo[f]coumarins, which are isomers of benzo[h]coumarins. researchgate.net
More contemporary methods for synthesizing these fused systems have also been developed. A notable example is the arylamine-catalyzed Mannich-cyclization cascade reaction for the facile synthesis of substituted 2H-benzo[h]chromenes. nih.govmdpi.com This method involves the efficient generation of ortho-quinone methides (o-QMs) catalyzed by a simple aniline, which then react with various naphthols and cinnamaldehydes. nih.gov
Targeted Synthesis of Specific Functionalized 4-Methyl-2H-benzo[g]chromen-8-ol Derivatives
Once the core benzopyrone ring system is in place, further functionalization is often necessary to arrive at the target molecule, this compound, and its derivatives.
Introduction of the Hydroxyl Group at the 8-Position
The introduction of a hydroxyl group at the 8-position of the benzo[g]chromen-2-one scaffold is a key step. While direct hydroxylation can be challenging, a common strategy involves starting with a precursor that already contains a hydroxyl group or a group that can be readily converted to a hydroxyl group. For example, the synthesis can start from a substituted naphthol that will ultimately place a hydroxyl or methoxy (B1213986) group at the desired position in the final fused ring system.
In the context of simpler coumarins, nitration of 7-hydroxy-4-methylcoumarin can lead to the formation of 7-hydroxy-4-methyl-8-nitrocoumarin, which can then potentially be reduced and diazotized to introduce a hydroxyl group, although this is a multi-step process. jetir.org A more direct approach involves the Fries rearrangement of an appropriate acyloxy precursor. For instance, the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640) yields 7-acetoxy-4-methylcoumarin, which upon Fries rearrangement could potentially introduce an acetyl group at the 8-position. Subsequent Baeyer-Villiger oxidation and hydrolysis would then yield the 8-hydroxy derivative.
Methylation and Etherification Pathways for 8-Methoxy Derivatives
The synthesis of 8-methoxy derivatives of this compound can be achieved through the methylation of the corresponding 8-hydroxy compound. This is a standard etherification reaction. The 8-hydroxycoumarin (B196171) is typically treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate or sodium hydride. mdpi.com The choice of solvent and base can influence the regioselectivity of the reaction, especially in molecules with multiple hydroxyl groups. mdpi.com For example, the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide in the presence of sodium hydride in DMF leads to both O- and N-methylation products. mdpi.com
Regioselective Functionalization and Derivatization Reactions
The ability to selectively functionalize the benzo[g]chromene core is crucial for developing derivatives with specific properties. The electronic nature of the fused ring system and the influence of existing substituents direct the position of incoming groups.
While specific literature detailing the C-8 iodination of this compound is not prevalent, the regioselective halogenation of analogous benzopyrone systems, such as coumarins (2H-chromen-2-ones), provides valuable insight into the expected reactivity. The C-8 position of a 7-hydroxycoumarin, which is electronically similar to the C-8 position of an 8-hydroxybenzo[g]chromene, is activated towards electrophilic substitution.
Research on 7-hydroxy-4-methyl-2H-chromen-2-one has demonstrated that regioselective iodination at the C-8 position can be achieved. This reaction highlights the ability to introduce a halogen at a specific, activated carbon atom, which can then serve as a handle for further synthetic transformations, such as cross-coupling reactions. For instance, the synthesis of 8-iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one has been accomplished by treating the parent 5,7-dimethoxy-4-methylcoumarin (B2401798) with iodine in a basic medium. researchgate.net This demonstrates the feasibility of direct iodination on an electron-rich benzopyrone ring.
Palladium-catalyzed methods have also been developed for the regioselective halogenation of other related heterocyclic systems, such as 3-phenyl-2H-benzo[b] researchgate.netnih.govoxazin-2-ones. nih.govrsc.org In these cases, a directing group is often used to achieve high regioselectivity. nih.govrsc.org For 8-hydroxybenzo[g]chromenes, the hydroxyl group itself is a strong activating group, which would be expected to direct electrophiles to the ortho and para positions.
| Starting Material | Reagent | Product | Position of Iodination | Reference |
| 5,7-dimethoxy-4-methylcoumarin | Iodine (in basic media) | 8-iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one | C-8 | researchgate.net |
The introduction of aryloxymethyl groups onto the benzo[g]chromene scaffold represents a key derivatization strategy. This is typically achieved through the Williamson ether synthesis, where a hydroxyl-substituted benzo[g]chromene is treated with an arylmethyl halide in the presence of a base. For the target compound, this compound, the phenolic hydroxyl group at C-8 is the reactive site for such a reaction.
This functionalization can significantly alter the lipophilicity and steric profile of the molecule. While specific examples for the aryloxymethylation of this compound are not detailed in available literature, the fundamental reaction is a standard method for modifying phenolic compounds across various chemical families. The resulting ether linkage is generally stable, making this a robust method for creating diverse derivatives.
Novel Synthetic Pathways and Catalytic Approaches for this compound Derivatives
Recent advancements in organic synthesis have led to novel and more efficient pathways for constructing the benzo[g]chromene core. These methods often focus on improving yields, reducing waste, and utilizing catalytic systems.
One-pot, multi-component reactions (MCRs) have emerged as a powerful tool. Structurally diverse benzo[g]chromenes can be synthesized by the one-pot reaction of aromatic aldehydes, an active methylene compound (like malononitrile), and 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) or a substituted naphthol. researchgate.net These reactions can proceed without a catalyst or be promoted by a variety of catalysts, including lipases, offering a green and efficient route. researchgate.netnih.gov
A facile photochemical strategy has also been described to synthesize benzo[g]chromene derivatives. msu.edu This approach utilizes the photoredox reaction of quinones, which facilitates a C-H bond oxidation and subsequent intramolecular cyclization. msu.edu Such methods are advantageous as they often avoid the need for toxic reagents and harsh reaction conditions. msu.edu
Catalytic approaches for the synthesis of the related 2H-chromene core are well-documented and can be adapted. These include methods using transition metals, as well as metal-free Brønsted and Lewis acid/base catalysis, and enantioselective organocatalysis. For instance, Eco-Zn, a catalyst derived from zinc-hyperaccumulating plants, has been used effectively for the synthesis of 2H-chromenes from phenols and α,β-unsaturated aldehydes.
| Synthetic Approach | Reactants | Catalyst/Conditions | Key Features | Reference |
| Multi-Component Reaction | Aromatic aldehyde, malononitrile, 2-hydroxy-1,4-naphthoquinone | Lipase or catalyst-free | Environmental friendliness, high yield, simple work-up | researchgate.netnih.gov |
| Photochemical Cyclization | Quinone derivatives | Visible light | Avoids toxic reagents, mild conditions | msu.edu |
| Eco-Zinc Catalysis | Phenol derivatives, α,β-unsaturated aldehydes | Eco-Zn, Toluene, 110 °C | Use of biomass-derived catalyst, excellent yields |
Chemical Transformations and Synthetic Utility of the 4 Methyl 2h Benzo G Chromen 8 Ol Scaffold
Modification of the Hydroxyl Moiety at the 8-Position
The hydroxyl group at the 8-position of the 4-methyl-2H-benzo[g]chromen-8-ol scaffold is a key functional handle for introducing a variety of substituents, thereby modulating the molecule's properties. Esterification and etherification are the most common transformations applied to this hydroxyl group.
Esterification (e.g., Sulfonylation)
The hydroxyl group readily undergoes esterification. A notable example is sulfonylation, which converts the hydroxyl group into a sulfonate ester. This transformation is typically achieved by reacting the parent chromen-8-ol with a sulfonyl chloride in the presence of a base.
For instance, the O-sulfonylation of 7-hydroxy-4-methyl-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) provides a direct and efficient route to the corresponding benzenesulfonate (B1194179) esters. mdpi.com This method has been successfully applied to synthesize 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate and its 8-iodo derivative in good yields. mdpi.comresearchgate.net The reaction proceeds under mild conditions at ambient temperature with a short reaction time. mdpi.comresearchgate.net
Similarly, 8-formyl-7-hydroxy-4-methylcoumarin can be reacted with p-toluenesulfonylchloride in the presence of anhydrous potassium carbonate in acetone (B3395972) to yield 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. nih.govnih.govresearchgate.net
Table 1: Examples of Sulfonylation Reactions
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 7-hydroxy-4-methyl-2H-chromen-2-one | Benzenesulfonyl chloride, triethylamine, dichloromethane | 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | 77 | mdpi.comresearchgate.net |
| 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one | Benzenesulfonyl chloride, triethylamine, dichloromethane | 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | 82 | mdpi.comresearchgate.net |
| 8-formyl-7-hydroxy-4-methylcoumarin | p-toluenesulfonylchloride, anhydrous K2CO3, acetone | 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate | 80 | nih.govnih.govresearchgate.net |
Etherification and Alkylation Reactions
Etherification and alkylation of the hydroxyl group at the 8-position provide another avenue for structural diversification. The high reactivity of the hydroxyl group at the C-7 position of coumarins makes it amenable to simple and efficient O-alkylation processes. mdpi.com This allows for the introduction of various alkyl or aryl groups, leading to the formation of ether linkages. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its subsequent reactivity and biological activity.
Reactivity of the Chromene Ring System
The chromene ring system itself is a reactive entity, susceptible to a range of chemical transformations. These reactions include the formation of fused heterocyclic systems and the introduction of various side chains, further highlighting the synthetic versatility of the this compound scaffold.
Annulation and Formation of Fused Heterocyclic Compounds (e.g., Pyridin-2-ones, Azoles, Triazoles)
The chromene scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing chromene framework, are a common strategy.
For example, the synthesis of 1,2,4-triazoles fused to other heterocyclic rings is a well-established area of research. sciepub.comscispace.com A common synthetic route involves the preparation of a key intermediate, such as 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester, which is then converted to the corresponding hydrazide. sciepub.com This hydrazide can then be reacted with aldehydes in the presence of ammonium (B1175870) acetate (B1210297) to yield the final triazole products with high yields. sciepub.com
Introduction of Side Chains and Complex Moieties
The chromene ring system can be functionalized by the introduction of various side chains and more complex moieties. This can be achieved through a variety of synthetic methods, including the reaction of functional groups on the chromene ring with appropriate reagents. For instance, the hydroxyl group can be derivatized to introduce side chains, or other positions on the ring can be functionalized through electrophilic or nucleophilic substitution reactions.
Role as Key Intermediates in Multi-Step Organic Synthesis
The this compound scaffold and its derivatives are valuable intermediates in multi-step organic synthesis. Their utility stems from the ease with which they can be prepared and subsequently modified.
The Pechmann condensation is a straightforward and widely used method for the synthesis of substituted 4-methyl-2H-chromen-2-ones. researchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net The resulting chromenone can then be used as a starting material for a wide range of further transformations.
For example, 7-hydroxy-4-methyl-2H-chromen-2-one, synthesized via the Pechmann condensation, can be regioselectively iodinated at the C-8 position to produce 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one. mdpi.comresearchgate.net Both of these compounds can then be further functionalized, for example, through O-sulfonylation, to generate more complex derivatives. mdpi.comresearchgate.net
The versatility of the chromene scaffold is further demonstrated by its use in the synthesis of fused heterocyclic systems like triazoles. sciepub.com The initial chromenone can be elaborated through a series of steps to introduce the necessary functional groups for the final cyclization reaction. sciepub.com
Biological Activity Investigations of 4 Methyl 2h Benzo G Chromen 8 Ol Analogs in Vitro Focus
Anticancer and Antitumor Activities
Analogs of the benzochromenone scaffold have been a subject of significant interest in the search for novel anticancer agents. frontiersin.org The core structure is viewed as a promising framework for developing molecules for cancer treatment, with research indicating that these compounds can induce cytotoxic effects in cancer cells. frontiersin.org
A series of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which share a related structural framework, were synthesized and evaluated for their cytotoxic activity against a panel of human tumor cell lines. nih.govnih.gov Among these, various 4-substituted ABO analogs demonstrated significant cell growth inhibitory activity. nih.govnih.gov
Notably, aromatic derivatives of the ABO scaffold generally showed substantial cytotoxicity. nih.gov For instance, the 4′-methoxyphenyl derivative (analog 18 ) and the 3′-methylphenyl derivative (analog 24 ) were identified as particularly potent antitumor agents across a broad range of cancer cell lines, with ED₅₀ values ranging from 0.01 to 0.17 μM. nih.gov The cyclohexyl (analog 12 ) and N-methoxy-N-methylacetamide (analog 14 ) derivatives also exhibited promising cytotoxic profiles with ED₅₀ values between 0.01 and 2.1 μM against all tested tumor cell lines. nih.govnih.gov The naphthyl analog 27 also displayed potent activity with ED₅₀ values of 0.27-0.53 μM. nih.gov In contrast, the 3′-Br analog (26 ) showed a dramatic loss of inhibitory activity, suggesting that a halogen at this position may not be favorable for cytotoxicity. nih.gov
The in vitro cytotoxic activity of selected 4-Amino-2H-benzo[h]chromen-2-one analogs against the A-549 (non-small cell lung cancer) cell line is summarized below.
Cytotoxic Activity of 4-Amino-2H-benzo[h]chromen-2-one Analogs against A-549 Cell Line
| Compound | R (Substitution at position 4) | ED₅₀ (μM) against A-549 nih.gov |
|---|---|---|
| 12 | Cyclohexyl | 0.14 |
| 14 | CH₂C(O)N(Me)OMe | 0.11 |
| 18 | 4-MeO-Ph | 0.08 |
| 24 | 3-Me-Ph | 0.17 |
| 27 | 2-Naphthyl | 0.53 |
The anticancer effects of coumarin-based compounds, a class to which benzo[g]chromen-8-ol belongs, are often linked to their ability to induce apoptosis. rsc.org For example, a study on 4-methylcoumarin (B1582148) derivatives revealed their potential to trigger programmed cell death in cancer cells. rsc.org Specifically, the 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid derivative was found to be highly cytotoxic against the T24 human bladder cancer cell line. rsc.org Cell cycle analysis of T24 cells treated with this compound showed a significant increase in the sub-G1 cell population, which is a hallmark of apoptosis. rsc.org This finding was further substantiated by an annexin-V staining assay, confirming that the mode of cell death was indeed apoptosis. rsc.org Another related compound, Umbelliferone, has also been shown to exert its anticancer activity through the induction of apoptosis. mdpi.com
The screening of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs has identified several compounds with potent tumor cell growth inhibitory activity. nih.govnih.gov A range of derivatives with substitutions at the 4-amino position, including those with cyclohexyl, N-methoxy-N-methylacetamide, and various aromatic groups, showed promising activity with ED₅₀ values in the low micromolar to nanomolar range across multiple cell lines. nih.govnih.gov The 4′-methoxyphenyl and 3′-methylphenyl derivatives were particularly effective, demonstrating broad-spectrum antitumor activity. nih.gov These findings underscore the potential of the benzochromenone scaffold in developing new agents that inhibit the growth of tumor cells. elsevierpure.com
Enzyme Inhibition Studies
The coumarin (B35378) scaffold is recognized for its potential to be modified to achieve potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govnih.gov A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated as multi-target inhibitors, with a focus on MAO-B. nih.gov Starting from a known potent MAO-B inhibitor (compound 3 , IC₅₀ = 3.9 nM), structural modifications were explored. nih.gov
Introducing a terminal propargyl group resulted in a potent and selective MAO-B inhibitor (compound 22 ) which also had improved affinity for acetylcholinesterase. nih.gov Furthermore, glycine-inspired terminal chains yielded potent MAO-B inhibitors, with compound 25 being even more potent than the parent compound 3 (IC₅₀ = 1.1 nM). nih.gov Certain substitutions on the benzyloxy tail, such as a piperonyl group (compound 6 ) or meta-halogens (Cl in 3 , Br in 8 , F in 9 ), produced compounds that retained nanomolar-level selective MAO-B inhibition. nih.gov
In a separate study, coumarin-chalcone hybrids were synthesized and evaluated as MAO-B inhibitors. nih.gov These compounds, specifically 3-cinnamoyl-2H-chromen-2-ones, showed selectivity for MAO-B over the MAO-A isoform. nih.gov Among the tested hybrids, one compound (ChC4) demonstrated the most potent in vitro inhibitory activity against MAO-B, with an IC₅₀ value of 0.76 µM. nih.gov
Inhibitory Activity of Coumarin Analogs against Human MAO-B
| Compound | Type | IC₅₀ (nM) against hMAO-B nih.gov |
|---|---|---|
| 3 | 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one | 3.9 |
| 22 | Propargyl-modified analog | Not specified, but potent |
| 25 | Glycine-inspired analog | 1.1 |
| ChC4 | Coumarin-chalcone hybrid | 760 (0.76 µM) nih.gov |
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, or ABCB1) and multidrug resistance-associated protein 1 (MRP1, or ABCC1), are membrane proteins that function as efflux pumps. nih.govmdpi.com In cancer cells, the overexpression of these transporters is a major mechanism of multidrug resistance (MDR), as they actively extrude a wide array of chemotherapeutic drugs from the cell, reducing their intracellular concentration and efficacy. nih.govoaepublish.com
The effectiveness of some anticancer agents can be limited by this resistance mechanism. frontiersin.org For instance, the utility of tubulin inhibitors can be obstructed by drug resistance mediated by the overexpression of P-glycoprotein. frontiersin.org While flavonoids, a broad class of plant polyphenols structurally related to chromenones, have been shown to interact with and inhibit ABC drug transporters, specific studies detailing the direct interaction and modulation of P-glycoprotein or MRP1 by 4-Methyl-2H-benzo[g]chromen-8-ol or its close analogs are not extensively documented in the reviewed literature. nih.gov The ability of these specific benzochromenone compounds to overcome or modulate ABC transporter-mediated multidrug resistance remains an area for further investigation.
Antimicrobial and Antifungal Efficacy against Pathogenic Strains
The emergence of multidrug-resistant microbial and fungal pathogens necessitates the discovery of new antimicrobial agents. Analogs of the benzo[g]chromene and the isomeric benzo[h]chromene class have been the subject of several in vitro studies to determine their efficacy against a range of pathogenic strains.
A series of 4H-benzo[g]chromene derivatives were synthesized and evaluated for their antibacterial and antifungal activities using the Kirby-Bauer method. e-journals.in These compounds demonstrated significant inhibitory effects when compared to standard drugs like Ciprofloxacin and Fluconazole. e-journals.in The antibacterial activity was assessed against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus mirabilis. e-journals.in
Similarly, novel benzo[h]chromene-based azo dyes have been investigated for their antimicrobial properties. nih.gov Certain derivatives were found to be particularly effective against the fungus Syncephalastrum racemosum and the Gram-negative bacterium Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) for these compounds was determined, indicating their potency. nih.gov Another study focused on 2-amino-4H-benzochromene-3-carbonitrile derivatives and identified compounds with significant antifungal activity against various Candida species and Aspergillus clavatus. researchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of fungal enzymes like CYP51 (lanosterol 14α-demethylase). researchgate.net
The following table summarizes the antimicrobial and antifungal activities of selected benzochromene analogs.
| Compound Class | Test Organism | Activity/Measurement | Reference |
| 4H-Benzo[g]chromene derivatives | E. coli, Klebsiella, P. aeruginosa, P. mirabilis, S. aureus | Significant inhibition zone | e-journals.in |
| Benzo[h]chromene based azo dyes | Syncephalastrum racemosum | More efficacious than reference drugs | nih.gov |
| Benzo[h]chromene based azo dyes | Escherichia coli | High inhibitory activity | nih.gov |
| 2-amino-4H-benzo[f]chromen-3-carbonitrile derivatives | Aspergillus clavatus, Candida glabrata, C. dubliniensis, C. albicans, C. tropicalis | MICs ranging from 8 to ≤128 µg/mL | researchgate.net |
| 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[f]chromen-3-carbonitrile | Epidermophyton floccosum | Significant inhibitory activity | researchgate.net |
| 2-amino-4-(4-isopropylphenyl)-4H-benzo[f]chromen-3-carbonitrile | Epidermophyton floccosum | Significant inhibitory activity | researchgate.net |
Antiviral Properties
The search for novel antiviral agents has led to the investigation of various heterocyclic scaffolds, including benzochromenes. While specific data on this compound is limited, studies on related structures provide insights into the potential antiviral properties of this class of compounds.
Reviews on the biological activities of benzochromene derivatives indicate that they are being explored for their antiviral applications. nih.govmdpi.com More specifically, a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and showed potent, broad-spectrum antiviral activity in vitro against both RNA and DNA viruses, including influenza A, hepatitis C virus (HCV), coxsackievirus B3, and hepatitis B virus (HBV). nih.govresearchgate.net Structure-activity relationship (SAR) studies from this research suggested that the presence of electron-withdrawing substituents on the aromatic ring was favorable for activity against RNA viruses. nih.gov
In a separate line of research, benzo[g]quinazoline (B13665071) derivatives, which share a fused ring system with benzo[g]chromenes, were evaluated for their in vitro efficacy against the human rotavirus Wa strain. mdpi.com Several of these compounds exhibited significant reduction percentages in viral activity, with some showing up to a 66% reduction. mdpi.com These findings suggest that the broader benzo-heterocyclic framework may be a promising starting point for the development of novel antiviral therapeutics.
Antioxidant Activity and Free Radical Quenching
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in a variety of diseases. Consequently, there is significant interest in the antioxidant properties of synthetic compounds.
Several studies have highlighted the antioxidant potential of the chromene and benzochromene scaffolds. nih.govmdpi.commdpi.com The antioxidant activity of a series of benzo[g]chromene derivatives was investigated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. researchgate.net Additionally, the ferric ion reducing antioxidant power (FRAP) of these compounds was assessed. researchgate.net
In another study, 2-amino-3-cyano-4H-chromene derivatives were synthesized and evaluated for their antioxidant capacity using the DPPH method, with some compounds exhibiting outstanding performance. nanobioletters.com Hybrid molecules incorporating a hydroxy chromene and a hydrazone moiety have also been synthesized and tested for their free radical scavenging activity. exlibrisgroup.com While most of the benzohydrazone derivatives showed moderate activity, a sulfonylhydrazone derivative demonstrated activity comparable to the standard antioxidant butylated hydroxyanisole (BHA). exlibrisgroup.com
The table below presents data on the antioxidant activity of various chromene analogs.
| Compound Class | Assay | Results | Reference |
| Benzo[g]chromene derivatives | DPPH radical scavenging assay, Ferric ions (Fe³⁺) reducing antioxidant power (FRAP) | Demonstrated antioxidant activity | researchgate.net |
| 2-Amino-3-cyano-4H-chromene derivatives (4k and 4n) | DPPH method | Outstanding performance | nanobioletters.com |
| Chromene-benzohydrazone derivatives | DPPH assay | 10-30% radical scavenging activity | exlibrisgroup.com |
| Chromene-sulfonylhydrazone derivative | DPPH assay | 77% radical scavenging activity (comparable to BHA) | exlibrisgroup.com |
| 4-Hydroxy-chromene-2-one derivatives | Total antioxidant capacity, DPPH, hydroxyl radical, lipid peroxide scavenging, chelating activity | Highest activity observed in radical scavenging assays | mdpi.com |
Investigation of Atypical Antipsychotic Activity
Atypical antipsychotics are a class of drugs used to treat schizophrenia and other psychiatric disorders. Their mechanism of action typically involves a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. nih.govresearchgate.net While there is no direct evidence of atypical antipsychotic activity for this compound or its close analogs, research into related heterocyclic structures provides a basis for potential investigation.
The key to the "atypical" profile of these drugs is a high affinity for the 5-HT2A receptor relative to the D2 receptor, which is believed to reduce the incidence of extrapyramidal side effects. nih.gov Studies on cyclic butyrophenone (B1668137) derivatives have shown that the ratio of pKi values for 5-HT2A/D2 receptors can be a useful predictor of an atypical profile. nih.gov
Research into other heterocyclic systems has explored their potential as antipsychotic agents. For instance, a series of 7-amino-4-methyl-2H-chromen-2-one derivatives were synthesized with the aim of discovering new compounds with atypical antipsychotic properties. researchgate.net Furthermore, heterodimers of the dopamine D2 and serotonin 5-HT1A receptors have been identified as important in the action of some atypical antipsychotics, and ligands that can target these specific receptor complexes are of interest. mdpi.com
While the investigation of benzo[g]chromene derivatives for atypical antipsychotic activity is a nascent field, the known pharmacology of related chromene and other heterocyclic structures suggests that this could be a fruitful area for future research. The key will be to design analogs that exhibit the appropriate binding profile at dopamine and serotonin receptors.
Computational and Theoretical Chemistry Approaches in Research on 4 Methyl 2h Benzo G Chromen 8 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as 4-Methyl-2H-benzo[g]chromen-8-ol, and a biological target, typically a protein or enzyme.
In studies of related benzochromene derivatives, molecular docking has been employed to elucidate potential mechanisms of action for activities like cancer treatment. For instance, various 2-aminobenzochromene derivatives have been docked into the active sites of proteins implicated in cancer, such as the MDM2 protein, to assess their binding affinity and interaction modes. These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While no specific docking studies on this compound have been published, this approach would be a critical first step in identifying its potential biological targets and prioritizing it for further experimental testing.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the conformational flexibility of the ligand and the stability of its binding pose within the target's active site.
For related compounds, MD simulations have been used to confirm the stability of the docked poses and to calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone. These simulations can track the trajectory of the ligand within the binding pocket, ensuring that the interactions predicted by docking are maintained over a period of time in a simulated physiological environment. Applying MD simulations to a docked complex of this compound would be essential to validate the binding mode and to understand the dynamic behavior that governs its interaction with a potential biological target.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can predict a wide range of parameters, including molecular orbital energies (such as HOMO and LUMO), electrostatic potential, and bond characteristics, which are fundamental to understanding a molecule's reactivity and spectroscopic properties.
Research on other chromene derivatives has utilized DFT to correlate theoretical calculations with experimental data. researchgate.net For example, DFT has been used to optimize the molecular geometry of newly synthesized coumarin (B35378) derivatives and to calculate their vibrational frequencies, which are then compared with experimental IR spectra. researchgate.netsemanticscholar.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Such calculations for this compound would provide invaluable data on its electronic structure and reactivity.
Table 1: Illustrative Electronic Properties of a Related Chromene Derivative Calculated by DFT (Note: This data is for a related compound, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, and is presented to illustrate the type of information generated by DFT calculations.)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.21 eV |
| LUMO Energy | -1.88 eV |
| HOMO-LUMO Gap | 4.33 eV |
| Dipole Moment | 5.67 Debye |
Data sourced from studies on related coumarin derivatives.
In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET)
The pharmacokinetic profile of a potential drug candidate is crucial for its success. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable for early-stage drug discovery. These computational models can forecast properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify and eliminate compounds with unfavorable profiles early in the development process.
While specific ADMET predictions for this compound are not published, various software platforms (e.g., SwissADME, pkCSM) could be used to generate such a profile. These predictions are based on the molecule's structure and physicochemical properties. For instance, predictions for related sulfonamide derivatives have been used to assess their drug-likeness and potential for development as anti-diabetic or anti-Alzheimer's agents. nih.gov An ADMET profile for this compound would guide its chemical modification to improve its pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds based on their molecular descriptors.
QSAR studies on various classes of compounds, such as novel benzenesulfonamides, have successfully created predictive models for their cytotoxic activity against cancer cell lines. nih.gov These models are built by calculating a wide range of molecular descriptors (e.g., topological, electronic, hydrophobic) for a set of compounds with known activities. Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the activity. nih.gov Developing a QSAR model for a series of benzo[g]chromene derivatives, including this compound, would enable the prediction of their biological activities and guide the design of more potent analogues.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminobenzochromene |
| 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide |
Academic Significance and Potential Applications in Drug Discovery
Contributions to the Discovery of Novel Chemical Entities with Bioactive Properties
The benzopyrone core, a fusion of a benzene (B151609) ring and a pyrone ring, is a privileged scaffold in nature and synthetic chemistry. This structural framework allows for a diverse range of non-covalent interactions with biological macromolecules, including hydrophobic interactions, π–π stacking, and hydrogen bonding. taylorandfrancis.com These interactions are fundamental to the biological activity of many compounds.
The exploration of substituted benzopyrones, such as 4-Methyl-2H-benzo[g]chromen-8-ol, contributes to the discovery of novel bioactive compounds by providing a versatile template for chemical modification. The methyl group at the 4-position and the hydroxyl group at the 8-position of the benzo[g]chromene skeleton can be strategically modified to fine-tune the molecule's steric and electronic properties. This allows for the systematic investigation of structure-activity relationships (SAR), a cornerstone of medicinal chemistry. By synthesizing and screening libraries of such derivatives, researchers can identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The inherent bioactivity of the benzopyrone class itself is a significant starting point. Compounds containing this scaffold have been reported to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This broad spectrum of activity suggests that derivatives like this compound could serve as valuable starting points for the development of new therapeutic agents targeting a variety of diseases.
Advancements in Synthetic Organic Chemistry Methodologies
The pursuit of novel benzopyrone derivatives has also spurred innovation in synthetic organic chemistry. The construction of the 2H-benzo[g]chromene ring system can be achieved through various synthetic routes, often requiring the development of new and efficient catalytic methods. Research in this area has led to the establishment of one-pot multicomponent reactions, which allow for the rapid and efficient assembly of complex molecular architectures from simple starting materials. frontiersin.org
For instance, the synthesis of chromenes can be catalyzed by a range of catalysts, from simple bases to transition metals and even biocatalysts. msu.edu These advancements not only facilitate the synthesis of specific target molecules like this compound but also expand the toolbox of synthetic chemists, enabling the creation of a wider diversity of chemical structures for biological screening. The development of stereoselective synthetic methods is particularly crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.
Elucidation of Molecular Mechanisms of Action for Bioactive Benzopyrones
Understanding how a drug molecule exerts its therapeutic effect at the molecular level is a critical aspect of drug discovery. Studies on bioactive benzopyrones have contributed significantly to our knowledge of various biological pathways and enzyme functions. For example, certain benzopyrone derivatives have been identified as potent and selective inhibitors of enzymes such as monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases. d-nb.info
By using compounds like this compound as chemical probes, researchers can investigate the binding modes and inhibitory mechanisms of this class of molecules. Techniques such as X-ray crystallography and molecular modeling can provide detailed insights into the interactions between the benzopyrone scaffold and its protein target. d-nb.info This information is invaluable for the rational design of next-generation inhibitors with improved efficacy and reduced side effects. Furthermore, investigating the effects of these compounds on cellular signaling pathways helps to unravel the complex biological processes that underlie various diseases. mdpi.com
Role in Scaffold Hopping and Lead Optimization Strategies for Drug Development
In the process of drug development, "scaffold hopping" is a powerful strategy used to identify novel drug candidates by replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold. The benzopyrone framework, due to its versatile binding capabilities, can serve as a successful replacement for other aromatic or heterocyclic systems in known drug molecules. This can lead to the discovery of compounds with improved properties, such as enhanced patentability, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a different side-effect profile.
Future Research Directions and Unexplored Avenues for 4 Methyl 2h Benzo G Chromen 8 Ol Research
Design and Synthesis of Novel, Highly Selective, and Potent Analogs
A primary focus of future research will be the rational design and synthesis of novel analogs of 4-Methyl-2H-benzo[g]chromen-8-ol. uobaghdad.edu.iq The goal is to create derivatives with enhanced potency and selectivity for specific biological targets. This can be achieved through several strategic modifications to the core structure.
Key synthetic strategies that could be employed include:
One-pot multicomponent reactions: These reactions offer an efficient and environmentally friendly approach to generate a library of diverse chromene derivatives. tandfonline.comresearchgate.net
Catalytic methods: The use of novel catalysts, including nanocatalysts and biocatalysts, can improve reaction yields, reduce reaction times, and promote enantioselectivity. benthamdirect.comresearchgate.net
Structural modifications: Introducing various functional groups at different positions of the benzo[g]chromene scaffold can significantly influence the biological activity of the resulting compounds. nih.govnih.gov For instance, the synthesis of 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives has yielded compounds with notable anti-inflammatory and analgesic properties. nih.gov
The exploration of structure-activity relationships (SAR) will be crucial in guiding the design of these new analogs. frontiersin.orgtandfonline.com By systematically altering the substituents on the chromene ring and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for potency and selectivity. nih.govtandfonline.com
Deeper Mechanistic Studies of Biological Activities through Advanced Biochemical Assays
While preliminary studies have hinted at the potential biological activities of chromene derivatives, a deeper understanding of their mechanisms of action is essential. frontiersin.orgresearchgate.net Future research should employ a range of advanced biochemical assays to elucidate the precise molecular targets and pathways through which this compound and its analogs exert their effects.
Advanced techniques that can be utilized include:
Cell viability assays: To screen a large number of synthesized compounds for their cytotoxic effects on various cell lines, providing an alternative to animal testing. nih.gov
Enzyme inhibition assays: To identify specific enzymes that are targeted by the chromene derivatives, such as the inhibition of urease activity. tandfonline.com
Western blotting: To analyze the expression levels of key proteins involved in cellular signaling pathways affected by the compounds. nih.gov
Molecular docking studies: To predict the binding modes and affinities of the chromene derivatives to their target proteins, providing insights into the mechanism of inhibition. tandfonline.comnih.gov
For example, studies on other chromene derivatives have utilized techniques like Western blotting to demonstrate the inhibition of microtubule polymerization in cancer cells. nih.gov Similarly, docking studies have helped to identify the colchicine (B1669291) binding site on tubulin as a potential target. nih.gov
Exploration of Multi-Targeting Potential and Polypharmacology
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining significant traction in drug discovery, particularly for complex diseases. nih.govnih.gov The scaffold of this compound presents an excellent platform for developing multi-target-directed ligands (MTDLs). nih.gov
Future research in this area will involve:
Designing hybrid molecules: Combining the chromene core with other pharmacophores to create compounds with dual or multiple activities. A molecular hybridization approach has been used to create 4H-chromene-3-carboxylates with a sulfonamide moiety, which have shown promising antitumor activity. nih.gov
Identifying rational target combinations: Utilizing systems biology and computational approaches to identify interconnected targets within disease pathways that can be simultaneously modulated by a single compound. nih.gov
Balancing activities: A critical challenge in developing MTDLs is to achieve a balanced activity profile against the desired targets. nih.gov
The development of single-molecule multitarget drugs offers a promising alternative to combination therapies, potentially reducing the risk of drug-drug interactions. nih.gov
Integration of Advanced Computational Techniques with Experimental Research
The synergy between computational modeling and experimental research is poised to accelerate the discovery and development of novel chromene-based therapeutics. nih.gov Advanced computational techniques can provide valuable insights at various stages of the research pipeline.
Key computational approaches include:
Molecular Docking: This technique is instrumental in virtual screening to predict the binding interactions between ligands and target proteins, helping to prioritize compounds for synthesis and biological testing. nih.govresearchgate.net
Pharmacophore Modeling: This method helps in identifying the essential structural features required for biological activity, guiding the design of new and more potent analogs. nih.gov
In silico ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, allowing for early-stage filtering of candidates with unfavorable profiles. researchgate.net
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of the chromene derivatives, providing a deeper understanding of their chemical behavior. frontiersin.org
The integration of these computational methods with experimental validation will create a more efficient and targeted approach to drug discovery. nih.gov
Investigation into Green Chemistry Approaches for Sustainable Synthesis
In line with the growing emphasis on sustainability in chemical synthesis, future research should focus on developing green chemistry approaches for the production of this compound and its derivatives. ingentaconnect.comresearchgate.net Traditional synthesis methods often rely on hazardous reagents and generate significant waste. nih.gov
Green synthesis strategies to be explored include:
Use of environmentally benign solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.net
Development of reusable catalysts: Employing solid-supported catalysts or nanocatalysts that can be easily recovered and reused, minimizing waste. benthamdirect.comresearchgate.net
Energy-efficient reaction conditions: Utilizing methods like microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net
Atom-economical reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot multicomponent reactions. benthamdirect.comresearchgate.net
These eco-friendly approaches not only reduce the environmental impact but also offer benefits in terms of scalability, cost-effectiveness, and ease of purification. ingentaconnect.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-2H-benzo[g]chromen-8-ol, and how can purity be ensured?
A common method involves coupling hydrazine hydrate with ester derivatives under reflux conditions. For example, ethyl 4-[(E)-(4-methyl-7-hydroxy-2-oxo-2H-chromen-8-yl) diazenyl] benzoate can be reacted with hydrazine hydrate (80%) in ethanol for 12 hours, followed by recrystallization using ethanol-water (1:1) to isolate the product . Purity can be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in similar coumarin derivatives .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for handling high-resolution or twinned data. Key parameters include anisotropic displacement parameters and hydrogen-bonding networks, which are critical for validating molecular geometry . For example, SHELXL’s implementation of restraints for disordered moieties improves accuracy in crowded aromatic systems .
Q. What spectroscopic techniques are essential for characterizing this compound?
UV-Vis spectroscopy identifies π→π* transitions in the chromen-8-ol core. Infrared (IR) spectroscopy confirms hydroxyl (-OH) and carbonyl (C=O) groups. NMR (¹H/¹³C) resolves substituent positions, such as methyl groups and aromatic protons. Mass spectrometry (e.g., ESI-MS) validates molecular weight, as seen in derivatives like C25H20N2O4 (m/z 413 [M+H]⁺) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?
Discrepancies often arise from thermal motion or disorder. Using SHELXL’s "SIMU" and "DELU" restraints refines anisotropic displacement parameters. For example, highlights iterative refinement cycles combined with density functional theory (DFT)-calculated bond lengths to cross-validate experimental data . Twinning or pseudo-symmetry requires specialized algorithms like TwinRotMat in SHELX .
Q. What strategies address low bioactivity in pharmacological assays despite favorable in silico predictions?
Contradictions may stem from poor solubility or off-target interactions. Structural analogs with modified substituents (e.g., methoxy or nitro groups at C-8) can enhance bioavailability, as shown in coumarin-thiazole hybrids . Pharmacokinetic profiling (e.g., LogP optimization) and prodrug design (e.g., esterification of hydroxyl groups) are recommended .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
The methyl group at C-4 and hydroxyl at C-8 create steric hindrance, directing electrophilic substitution to C-3 or C-7. Computational tools like Gaussian (for frontier molecular orbital analysis) predict reactivity. For example, demonstrates that electron-withdrawing groups (e.g., -NO₂) at C-8 stabilize intermediates in thiazole-coumarin syntheses .
Q. What computational methods validate interactions with biological targets like estrogen receptors (ERs)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) assess binding to ERβ. For instance, LY3201, a structurally related ERβ agonist, shows hydrogen bonding with His524 and hydrophobic interactions with Leu343/Leu387 in the ligand-binding domain . Free energy calculations (MM-PBSA) quantify binding affinities .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate experimental results (e.g., SCXRD vs. DFT) and employ statistical tools like R-factors (R₁/wR₂) to assess refinement quality .
- Experimental Design : Use fractional factorial design to optimize reaction conditions (e.g., solvent polarity, temperature) for synthesis .
- Biological Assays : Prioritize cell-based models (e.g., macrophage assays) for evaluating anti-inflammatory activity, as seen in ERβ-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
